molecular formula C17H21NO4 B2719721 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide CAS No. 2097898-32-1

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide

Cat. No. B2719721
M. Wt: 303.358
InChI Key: JFGLDPJFTWVTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in nature and have been reported to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized by the reaction of 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Supramolecular Assembly and Liquid Crystal Organization

The structure of certain benzofuran derivatives, similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide, has been studied for their supramolecular packing motifs. These compounds exhibit novel organizational motifs involving π-stacked rods encased in a triple helical network of hydrogen bonds. This structure is suggestive of a new mode of organization for some columnar liquid crystals, indicating potential applications in materials science and nanotechnology (Lightfoot et al., 1999).

Synthesis of Novel Compounds

Research into the synthesis and functionalization of benzofuran derivatives has led to the development of new chemical entities. For instance, the treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides with alkaline hydrogen peroxide resulted in the formation of novel tetrahydrobenzofuran derivatives. These compounds have been further transformed into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones through oxidation, showcasing the versatility of benzofuran compounds in synthesizing new molecular structures with potential biological activities (Levai et al., 2002).

Anti-Inflammatory and Analgesic Agents

A study on derivatives derived from visnaginone and khellinone, structurally related to benzofuran compounds, has demonstrated significant anti-inflammatory and analgesic activities. These novel compounds were synthesized and screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and selectivity, with notable analgesic and anti-inflammatory effects. This research underscores the potential therapeutic applications of benzofuran derivatives in developing new medications for inflammation and pain management (Abu‐Hashem et al., 2020).

Orexin Receptor Antagonism

In the context of neuropsychopharmacology, benzofuran derivatives have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor mechanisms. Specifically, compounds targeting orexin receptors have been evaluated in models of binge eating in rats, showing selective reduction in binge eating behaviors without affecting standard food intake. This suggests potential applications in treating eating disorders and compulsive eating behaviors (Piccoli et al., 2012).

Neuroprotective and Antioxidant Effects

Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some of these compounds have shown considerable protection against excitotoxic neuronal cell damage and possess ROS scavenging and antioxidant activities, indicating potential applications in neuroprotective therapies (Cho et al., 2015).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-16(11-18-17(19)12-6-8-21-9-7-12)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLDPJFTWVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCOCC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.